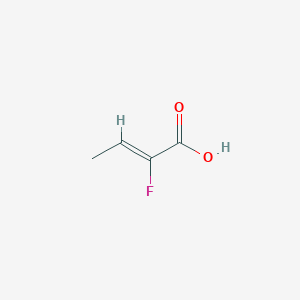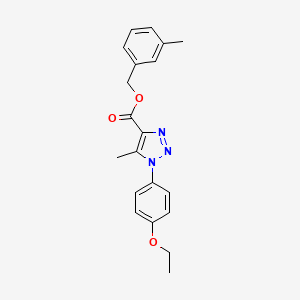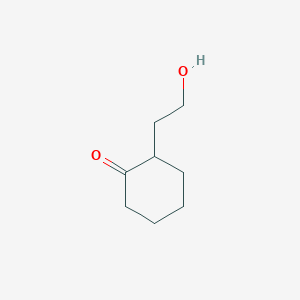
3-amino-2-cyano-3-morpholino-N-phenyl-2-propenethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-amino-2-cyano-3-morpholino-N-phenyl-2-propenethioamide is a chemical compound with the molecular formula C14H16N4OS . It has a molecular weight of 288.368 .
Molecular Structure Analysis
The molecular structure of this compound consists of a morpholino group, a phenyl group, and a propenethioamide group with an amino and a cyano substituent . The exact mass is 288.104492 .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 479.0±55.0 °C at 760 mmHg . The flash point is 243.5±31.5 °C . The LogP value is 1.03 , and the vapour pressure is 0.0±1.2 mmHg at 25°C . The index of refraction is 1.686 .Scientific Research Applications
Synthesis and Structural Studies
- The transamination of cyanothioacetamide with morpholine leads to the synthesis of compounds like 3-amino-3-methylthio-1-morpholinoprop-2-ene-1-thione, showcasing the compound's utility in creating structurally diverse molecules with potential applications in medicinal chemistry and materials science (Dyachenko, Chernega, & Dyachenko, 2012).
Antitumor Activity
- Research into derivatives of the compound has led to the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, demonstrating distinct inhibitory capacity against cancer cell lines, pointing towards its potential application in cancer treatment (Ji et al., 2018).
Chemical Transformations and Biological Potential
- The compound's derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and antitumor effects, showcasing the compound's role in the development of new therapeutic agents (Isakhanyan et al., 2016).
Heterocyclic Compound Synthesis
- It plays a key role in the synthesis of heterocyclic compounds, which are crucial in the development of new drugs and materials. For example, the facile synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives has been reported, highlighting its importance in creating compounds with potential pharmacological applications (Elkholy & Morsy, 2006).
properties
IUPAC Name |
(E)-3-amino-2-cyano-3-morpholin-4-yl-N-phenylprop-2-enethioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c15-10-12(13(16)18-6-8-19-9-7-18)14(20)17-11-4-2-1-3-5-11/h1-5H,6-9,16H2,(H,17,20)/b13-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEMGDKRTRRKEK-OUKQBFOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=C(C#N)C(=S)NC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C(=C(\C#N)/C(=S)NC2=CC=CC=C2)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxaspiro[5.5]undecan-4-one](/img/structure/B2398914.png)





![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2398925.png)

![6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine](/img/structure/B2398928.png)
![N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2398929.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2398930.png)
![7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2398932.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxyacetamide](/img/structure/B2398933.png)